CM-157
Description
CM-157 is a selective, high-affinity agonist for the cannabinoid CB2 receptor (CB2R), developed to overcome limitations of traditional radioactive ligand-based assays. It exhibits a dissociation constant (KD) of 2162 nM in saturation binding experiments using SNAP-CB2R fusion proteins and demonstrates >600-fold selectivity for CB2R over CB1R (affinity for CB1R >10 µM) . Designed via molecular modeling and computational docking studies, this compound binds to the orthosteric site of CB2R, enabling non-radioactive detection via Homogeneous Time-Resolved Fluorescence (HTRF) technology. Its 3-methoxypropylamine side chain extends into the extracellular domain, facilitating stable fluorescence resonance energy transfer (FRET) upon binding . This compound is synthesized using optimized flash chromatography and characterized via NMR and mass spectrometry, prioritizing purity over yield .
Properties
Molecular Formula |
C25H34N4O4S |
|---|---|
Molecular Weight |
486.63 |
IUPAC Name |
3-[[4-[2-tert-Butyl-1-(tetrahydropyran-4-ylmethyl)benzimidazol-5-yl]sulfonyl-2-pyridyl]oxy]propan-1-amine |
InChI |
InChI=1S/C25H34N4O4S/c1-25(2,3)24-28-21-15-19(5-6-22(21)29(24)17-18-8-13-32-14-9-18)34(30,31)20-7-11-27-23(16-20)33-12-4-10-26/h5-7,11,15-16,18H,4,8-10,12-14,17,26H2,1-3H3 |
InChI Key |
VSTVISWWCSHDTL-UHFFFAOYSA-N |
SMILES |
NCCCOC1=NC=CC(S(=O)(C2=CC=C3C(N=C(C(C)(C)C)N3CC4CCOCC4)=C2)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM157; CM 157; CM-157 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Binding Affinity and Selectivity of CM-157 vs. Key CB2R Ligands
This compound vs. Cannabigerol (CBG)
- Affinity and Selectivity : this compound exhibits 10-fold higher CB2R affinity than CBG (Ki = 16 nM vs. 152 nM) . Unlike CBG, which binds to both CB1R and CB2R, this compound is CB2R-selective (>600-fold) .
- Binding Kinetics: Both compounds show monophasic competition curves in HTRF assays, suggesting interaction with a single receptor conformation. However, CBG’s lower affinity limits its utility in high-precision assays .
- Functional Role : CBG acts as a partial agonist/antagonist with pleiotropic effects, while this compound is a full agonist, making it superior for studying CB2R activation pathways .
This compound vs. AM630
- Binding Complexity: AM630 displays biphasic binding (Ki<sup>High</sup> = 0.07 nM; Ki<sup>Low</sup> = 41 nM), indicating multiple receptor states or heteromerization effects . In contrast, this compound’s monophasic curve (Ki = 233 nM) simplifies data interpretation .
- Functional Versatility : AM630 acts as an inverse agonist, neutral antagonist, or low-efficacy agonist depending on pretreatment conditions, complicating its pharmacological profile. This compound’s consistent agonism provides reliable signal transduction data .
- Technical Advantages : this compound’s fluorescence labeling enables real-time, live-cell HTRF assays, whereas AM630 requires radioactive tracers .
This compound vs. TH-Chrysenediol
- Receptor Competition : TH-Chrysenediol suppresses this compound’s high-affinity binding in CB2R heteromers (e.g., CB1R-CB2R), reducing receptor availability by 50% . This suggests TH-Chrysenediol preferentially occupies high-affinity CB2R conformations, a behavior absent in this compound .
- Therapeutic Implications : TH-Chrysenediol’s estrogen receptor cross-reactivity complicates data interpretation, whereas this compound’s specificity avoids off-target effects .
This compound in Heteromeric Receptor Contexts
- CB1R-CB2R Heteromers : this compound’s maximum binding capacity decreases in CB1R-CB2R heteromers, though its Ki remains unchanged. This contrasts with AM630, which shows altered affinity in heteromeric environments .
- CB2R-GPR55 Heteromers : this compound maintains consistent binding affinity (Ki = 153 nM) in CB2R-GPR55 heteromers, highlighting its stability across receptor complexes .
Research Implications and Limitations
This compound’s non-radioactive, high-specificity profile makes it ideal for studying CB2R activation in live cells and heteromeric systems. However, its monophasic binding may overlook receptor subpopulations detectable via biphasic ligands like AM630.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
